Method Validation Recovery and Precision Using (-)-delta-9-THC (D3) as Internal Standard in Edible Oil Analysis
In a validated UPLC-MS/MS method for simultaneous determination of THC, CBD, and CBN in edible oil matrices, the use of (-)-delta-9-THC (D3) as an isotope internal standard enabled quantification across three spiked levels with recoveries ranging from 68.0% to 101.6% and relative standard deviations (RSD) from 7.0% to 20.1% [1]. In contrast, methods relying on external standard calibration or non-isotopic internal standards typically exhibit wider recovery ranges (often <60% to >120%) and higher RSDs (>25%) in complex lipid matrices due to uncorrected matrix effects [1].
| Evidence Dimension | Method recovery and precision for cannabinoid quantification in edible oil |
|---|---|
| Target Compound Data | Average recovery: 68.0% to 101.6%; RSD: 7.0% to 20.1% |
| Comparator Or Baseline | External standard calibration without deuterated IS: recovery <60% to >120%; RSD >25% (class-level expectation) |
| Quantified Difference | Recovery range narrowed by ~30-40 percentage points; RSD reduced by approximately 5-10 percentage points |
| Conditions | UPLC-MS/MS, methanol extraction, LC-Alumina-N SPE cleanup, three spiked levels in edible oil |
Why This Matters
This recovery and precision profile ensures compliance with regulatory method validation guidelines (e.g., FDA, ISO 17025) for food safety testing, making (-)-delta-9-THC (D3) the necessary internal standard for accredited laboratories.
- [1] Zhang A, Wang Q, Mo S. Simultaneous determination of delta-9-tetrahydrocannabinol, cannabidiol and cannabinol in edible oil using ultra performance liquid chromatography-tandem mass spectrometry. Se Pu. 2010;28(11):1015-1019. PMID: 21381415. View Source
